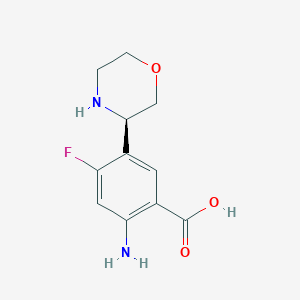
(R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including an amino group, a fluoro substituent, and a morpholinyl moiety, which contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoic acid derivative, followed by the introduction of the amino and fluoro groups through selective substitution reactions. The morpholinyl group is then incorporated via nucleophilic substitution or addition reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.
化学反応の分析
Types of Reactions
®-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The fluoro substituent can be reduced under specific conditions to yield de-fluorinated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of products.
科学的研究の応用
®-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor for the development of pharmaceuticals targeting specific biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with tailored properties.
作用機序
The mechanism of action of ®-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
®-2-(4-(Tert-butoxycarbonyl)morpholin-3-yl)acetic acid: Shares the morpholinyl group but differs in the presence of a tert-butoxycarbonyl group instead of the amino and fluoro substituents.
N-(2-(1H-indol-3-yl)acetyl)arylsulfonohydrazides: Contains an indole moiety and arylsulfonyl groups, showcasing different functional groups and reactivity.
Uniqueness
®-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the development of new synthetic methodologies and therapeutic agents.
特性
分子式 |
C11H13FN2O3 |
|---|---|
分子量 |
240.23 g/mol |
IUPAC名 |
2-amino-4-fluoro-5-[(3R)-morpholin-3-yl]benzoic acid |
InChI |
InChI=1S/C11H13FN2O3/c12-8-4-9(13)7(11(15)16)3-6(8)10-5-17-2-1-14-10/h3-4,10,14H,1-2,5,13H2,(H,15,16)/t10-/m0/s1 |
InChIキー |
OXHWLCTXCAIQRA-JTQLQIEISA-N |
異性体SMILES |
C1COC[C@H](N1)C2=CC(=C(C=C2F)N)C(=O)O |
正規SMILES |
C1COCC(N1)C2=CC(=C(C=C2F)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Cyclopenta[B]benzofuran](/img/structure/B12864874.png)
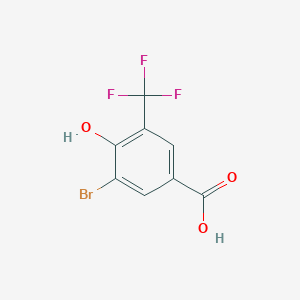
![6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12864881.png)

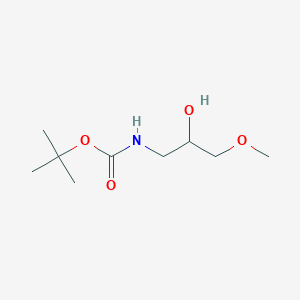
![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid](/img/structure/B12864890.png)
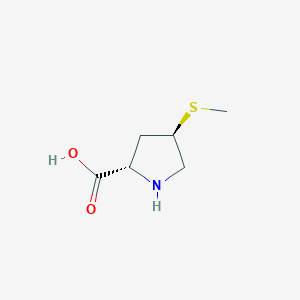
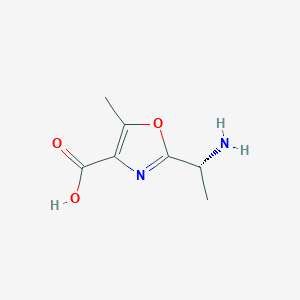

![2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864927.png)
![Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate](/img/structure/B12864940.png)
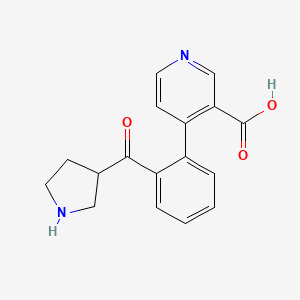
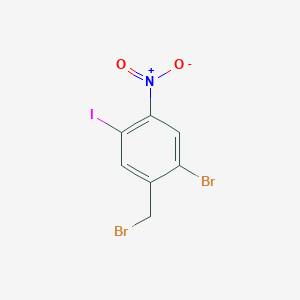
![2-Chloro-4-ethoxybenzo[d]oxazole](/img/structure/B12864953.png)
